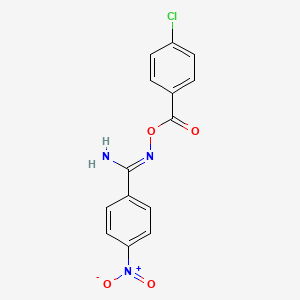

N'-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide

Description

N'-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide (CAS 68451-89-8) is a bioactive small molecule with the molecular formula C₁₄H₁₀ClN₃O₄ and a molecular weight of 319.7 g/mol . It features a benzimidamide core substituted with a 4-chlorobenzoyloxy group at the N'-position and a nitro group at the para position of the benzene ring.

Properties

IUPAC Name |

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O4/c15-11-5-1-10(2-6-11)14(19)22-17-13(16)9-3-7-12(8-4-9)18(20)21/h1-8H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCUMRVHBCEURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NOC(=O)C2=CC=C(C=C2)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/OC(=O)C2=CC=C(C=C2)Cl)/N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pharmacokinetics

The pharmacokinetic properties of N’-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented. These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body.

Biological Activity

N'-(4-Chlorobenzoyloxy)-4-nitrobenzimidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview of its implications in research and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction between 4-nitrobenzimidamide and 4-chlorobenzoyl chloride. The procedure generally follows these steps:

- Reagents Preparation : Dissolve 4-nitrobenzimidamide in a suitable solvent.

- Addition of Acyl Chloride : Introduce 4-chlorobenzoyl chloride to the solution under controlled conditions.

- Catalyst Addition : Use a base such as triethylamine to facilitate the reaction.

- Isolation and Purification : After completion, the product is isolated through precipitation or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain types of cancer cells. It has been observed to induce apoptosis in cancer cells, which is crucial for cancer treatment strategies. The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it has shown inhibitory effects on certain kinases involved in cell signaling pathways, which are often dysregulated in cancer .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. The results suggest that this compound could be developed into a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration). Flow cytometry analysis indicated an increase in early apoptotic cells, supporting its potential as an anticancer agent .

Research Findings Summary

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Substituent Effects on Physical Properties: The chlorobenzoyloxy group in the target compound contrasts with the pyridine-based isonicotinoyloxy group in compound 10, resulting in a higher melting point (target compound’s MP unreported, but compound 10: 176.2°C vs. compound 16: 196–198°C). Electron-withdrawing groups (e.g., nitro, chloro) likely enhance thermal stability . The methoxy group in compound 2f reduces melting point (160–162°C) compared to chlorinated analogues, suggesting weaker intermolecular forces .

- Biological Activity :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.